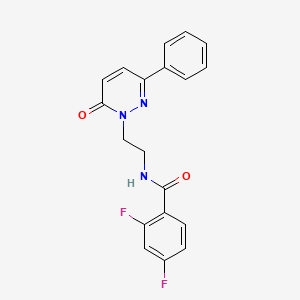

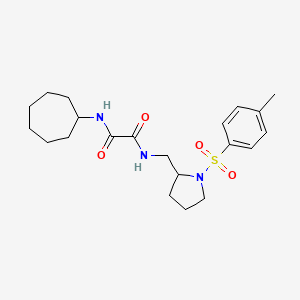

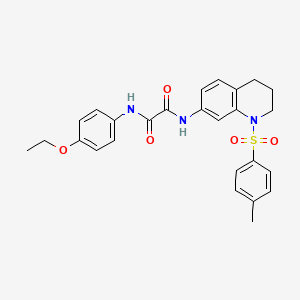

![molecular formula C23H19FN2O3S2 B2530140 N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 941925-85-5](/img/structure/B2530140.png)

N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives have been extensively studied due to their diverse biological activities, including antitumor properties. The presence of a fluorine atom on the benzothiazole ring, as well as the phenylsulfonyl and propanamide substituents, suggests potential for significant biological activity, possibly as an anticancer agent .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminothiophenol with various electrophiles. For instance, the synthesis of 2-phenylbenzothiazoles can be achieved by reacting o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Another approach includes directed lithiation of propanamides followed by aryne-mediated cyclization . The specific synthesis of this compound would likely involve similar strategies, with the introduction of the benzyl and phenylsulfonyl groups in subsequent steps.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. Substituents on the benzothiazole core, such as fluorine, can significantly influence the electronic distribution and steric hindrance, which in turn can affect the compound's biological activity . The N-benzyl and phenylsulfonyl groups attached to the propanamide moiety are likely to further impact the compound's conformation and its interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. The fluorine atom on the benzothiazole ring can influence the reactivity of the compound, making it more susceptible to nucleophilic attack . The presence of the phenylsulfonyl group could also introduce sites for further chemical modifications, potentially leading to a diverse array of derivatives with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a fluorine atom generally increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and potentially improve its bioavailability . The phenylsulfonyl group could increase the compound's acidity, affecting its solubility and stability in different environments . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Applications De Recherche Scientifique

Synthesis and Characterization

- Research has focused on synthesizing various derivatives of benzothiazoles, such as "N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide," demonstrating the chemical versatility and potential for further functionalization of this class of compounds. Such synthetic efforts are foundational for developing new chemical entities with potential pharmacological activities (Manolov, Ivanov, & Bojilov, 2021).

Biological Activities

- Compounds structurally related to "N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide" have been investigated for their biological activities. For instance, studies on sulfonamide conjugates have explored their antibacterial and antiacetylcholinesterase activities, demonstrating the broad potential of benzothiazole derivatives in addressing various therapeutic needs (Rao et al., 2019).

Antitumor Potential

- Research into fluorinated 2-(4-aminophenyl)benzothiazoles has uncovered potent cytotoxic properties against specific cancer cell lines, highlighting the antitumor potential of benzothiazole derivatives. These studies suggest a promising avenue for developing new anticancer agents (Hutchinson et al., 2001).

Interaction with Biological Targets

- The design and synthesis of dibenzothiazines, derivatives closely related to the target compound, have shown antiproliferative activity by targeting tubulin dynamics. This research indicates the mechanism by which benzothiazole derivatives may exert their biological effects, offering a pathway to novel therapeutics (Guerra et al., 2021).

Molecular Interactions and Stability

- Investigations into the metabolic stability and interactions of benzothiazole derivatives with proteins like phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) have provided insights into their pharmacokinetic properties and potential therapeutic applications. This research underscores the importance of understanding the molecular interactions and stability of these compounds for drug development (Stec et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with enzymes such as n-acylethanolamine acid amidase (naaa) .

Mode of Action

It is likely that it interacts with its target enzyme, possibly inhibiting its function . This interaction could lead to changes in the biochemical pathways within the cell.

Biochemical Pathways

Based on its potential target, it could be involved in the regulation of endogenous lipid messengers .

Result of Action

If it indeed inhibits naaa, it could potentially affect the levels of lipid messengers within the cell .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O3S2/c24-18-11-12-20-21(15-18)30-23(25-20)26(16-17-7-3-1-4-8-17)22(27)13-14-31(28,29)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSRNODSRWPLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

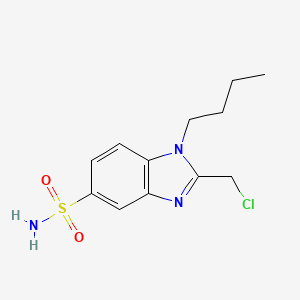

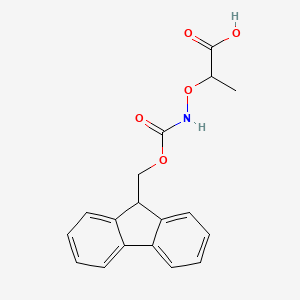

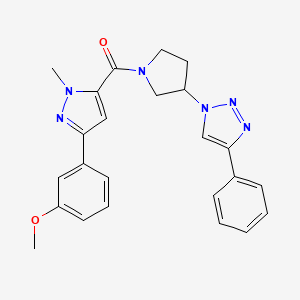

![3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2530068.png)

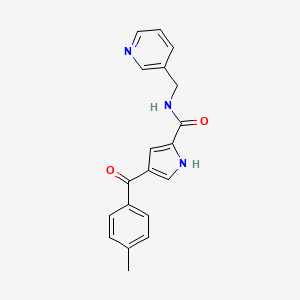

![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)

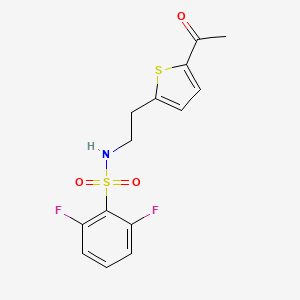

![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)